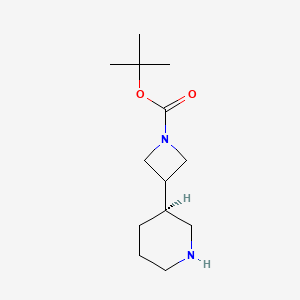![molecular formula C13H30IN9O8P2 B12941063 (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)
(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative, an iodo group, and a phosphate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt typically involves multiple steps:
Formation of the Bicyclic Hexane Core: The bicyclic hexane core can be synthesized through a Diels-Alder reaction, followed by selective reduction and functional group modifications.
Introduction of the Purine Derivative: The purine derivative is introduced via nucleophilic substitution reactions, where the iodo group is added using iodine and a suitable base.
Phosphorylation: The phosphate ester is formed through phosphorylation reactions using phosphoric acid derivatives under controlled conditions.
Formation of the Tetraammonium Salt: The final step involves the neutralization of the compound with ammonium hydroxide to form the tetraammonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and purine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its purine derivative is of particular interest for the development of antiviral and anticancer agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound can inhibit certain enzymes, disrupting cellular pathways and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Similar in having a purine base and phosphate groups.
Guanosine Monophosphate (GMP): Another purine derivative with phosphate groups.
Cyclic Adenosine Monophosphate (cAMP): A cyclic nucleotide with a purine base.
Uniqueness
The uniqueness of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt lies in its bicyclic structure and the presence of an iodo group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H30IN9O8P2 |
|---|---|
分子量 |
629.29 g/mol |
IUPAC名 |
tetraazanium;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonatooxy-1-bicyclo[3.1.0]hexanyl]methyl phosphate |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |
InChIキー |
FVTFHHDVLNQSME-AVAGOIHISA-N |
異性体SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
正規SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)




![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)

![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
